Aqueous Solubility of Diammonium Adipate vs. Monoammonium Adipate: Implications for Fermentation Downstream Processing
Diammonium adipate (DAA) exhibits substantially different aqueous solubility compared to monoammonium adipate (MAA), a critical distinction in fermentation-derived adipic acid production where both salts co-occur. In a 30% aqueous DAA solution, MAA solubility is significantly reduced relative to its solubility in pure water, enabling selective crystallization of MAA from DAA-containing fermentation broths [1]. This differential solubility behavior underpins patented separation processes that achieve high-purity MAA recovery.
| Evidence Dimension | Aqueous solubility (g/L) at 25°C |
|---|---|
| Target Compound Data | Approximately 200 g/L (DAA) |
| Comparator Or Baseline | MAA solubility substantially reduced in 30% aqueous DAA solution (quantitative data from patent figures) |
| Quantified Difference | MAA solubility depressed in presence of DAA; exact reduction factor determined from phase diagram (Fig. 2 of patent) |
| Conditions | Aqueous solution, 25°C; 30% DAA solution vs. pure water |
Why This Matters
Selective crystallization of MAA from DAA-containing broths directly impacts adipic acid yield and purification economics in bio-based production routes.
- [1] Fruchey OS, Manzer LE, Dunuwila D, Keen BT, Albin BA. Processes for producing monoammonium adipate from fermentation broths containing diammonium adipate, monoammonium adipate and/or adipic acid, and conversion of monoammonium adipate to adipic acid. European Patent EP2383250A1, 2011. View Source
